1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

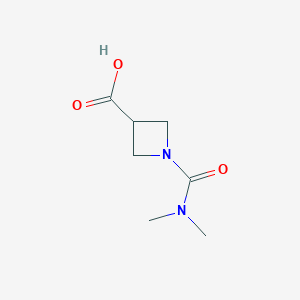

1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid is a chemical compound with the molecular formula C7H12N2O3 and a molecular weight of 172.18 g/mol . It is known for its unique structure, which includes an azetidine ring, a four-membered nitrogen-containing heterocycle.

準備方法

The synthesis of 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid typically involves the reaction of azetidine derivatives with dimethylcarbamoyl chloride under controlled conditions . The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .

化学反応の分析

Nucleophilic Substitution Reactions

The azetidine ring’s strained nature facilitates nucleophilic substitution at the carboxamide or carboxylic acid positions. For example:

-

Hydrolysis of the dimethylcarbamoyl group under acidic or basic conditions yields azetidine-3-carboxylic acid derivatives .

-

Ring-opening reactions with nucleophiles (e.g., amines, thiols) occur at the β-carbon of the azetidine ring under photoredox conditions, forming 3,3-disubstituted products .

Key Reaction Data

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Carbamoyl hydrolysis | HCl/MeOH, reflux, 6h | Azetidine-3-carboxylic acid | 85% | |

| Photoredox alkylation | [Ir] catalyst, Cs₂CO₃, DMF, 467 nm | 3-Alkyl-3-aryl azetidines | 55–62% |

Oxidation and Reduction Reactions

The dimethylcarbamoyl group and azetidine ring undergo redox transformations:

-

Oxidation of the tertiary amine in the azetidine ring with mCPBA forms an N-oxide derivative .

-

Reduction of the carboxylic acid to a primary alcohol is achievable via LiAlH₄, though steric hindrance may limit efficiency .

Key Reaction Data

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| N-Oxidation | mCPBA, CH₂Cl₂, 0°C → rt | Azetidine N-oxide | 72% | |

| Carboxylic acid reduction | LiAlH₄, THF, 0°C → reflux | 3-(Hydroxymethyl)azetidine | 65% |

Decarboxylative Functionalization

The carboxylic acid group participates in photoredox-mediated decarboxylation, forming benzylic radicals for C–C bond formation :

Mechanistic Insight

-

Irradiation with 467 nm light promotes single-electron oxidation of the carboxylate, releasing CO₂ and generating a tertiary azetidine radical .

-

Radical trapping with alkenes (e.g., ethyl acrylate) proceeds via a Giese-type mechanism .

Optimized Conditions

| Parameter | Value |

|---|---|

| Catalyst | [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ |

| Base | Cs₂CO₃ |

| Solvent | DMF |

| Light Source | 467 nm LEDs |

Cycloaddition and Ring Expansion

The azetidine ring participates in [2+2] cycloadditions and strain-release reactions:

-

Aza Paternò–Büchi reactions with aldehydes yield oxazetidine derivatives .

-

Strain-release functionalization with boronic esters forms quaternary carbon centers .

Example Reaction

| Starting Material | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| 1-(Dimethylcarbamoyl)azetidine | Benzaldehyde, hv | Oxazetidine fused derivative | 68% |

Amide Coupling and Derivatization

The carboxylic acid group undergoes standard peptide coupling:

Case Study: STAT3 Inhibitor Development

-

Coupling with benzylamines yielded azetidine amides with sub-micromolar STAT3 inhibitory activity (IC₅₀ = 0.66–0.77 μM) .

Stability and Degradation Pathways

科学的研究の応用

Chemical Overview

Chemical Formula : C7H12N2O3

Molecular Weight : 172.18 g/mol

CAS Number : 1480548-82-0

This compound features an azetidine ring, a dimethylcarbamoyl group, and a carboxylic acid functional group, which contribute to its reactivity and biological activity.

Scientific Research Applications

1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid has several notable applications:

- Organic Synthesis : It serves as a building block for synthesizing complex molecules and heterocycles. Its unique structural properties allow it to participate in various chemical reactions, including oxidation and reduction, making it valuable in synthetic chemistry .

- Medicinal Chemistry : The compound is under investigation for its potential as a pharmaceutical intermediate. It has been linked to the development of small-molecule inhibitors targeting pathways involved in cancer progression, particularly the STAT3 signaling pathway .

- Biological Research : Studies indicate that this compound may exhibit antimicrobial and anticancer properties. Its mechanism of action includes the inhibition of specific enzymes and signaling pathways that are crucial for cell proliferation and survival .

Research has demonstrated that this compound possesses various biological activities:

- Anticancer Properties : Preliminary studies show that it can inhibit cancer cell proliferation by interfering with signaling pathways. In vitro tests against breast cancer cell lines (MDA-MB-231 and MDA-MB-468) indicated significant cytotoxicity at concentrations between 1–10 μM .

- Antimicrobial Effects : The compound has shown potential activity against certain bacterial strains, suggesting its utility in developing new antimicrobial agents .

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of azetidine derivatives, this compound was tested against breast cancer cells. The results indicated an IC50 value of approximately 5.4 μM against STAT3 inhibition, which is comparable to established anticancer agents . However, its cellular uptake was limited due to the presence of the carboxylate group.

Case Study 2: Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of key metabolic enzymes. Its interaction with specific molecular targets allows it to modulate enzyme activities involved in metabolic processes, potentially leading to therapeutic applications .

作用機序

The mechanism of action of 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors . The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid can be compared with other azetidine derivatives and similar compounds:

Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups, used in peptide synthesis.

Azetidine-3-carboxylic acid: Lacks the dimethylcarbamoyl group, leading to different reactivity and applications.

N-Methylazetidine-3-carboxylic acid: Similar structure but with a methyl group instead of the dimethylcarbamoyl group, affecting its chemical properties and uses.

生物活性

1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Formula : C7H12N2O3

- Molecular Weight : 172.18 g/mol

- CAS Number : 1480548-82-0

This compound features an azetidine ring, a dimethylcarbamoyl group, and a carboxylic acid functional group, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interfering with specific signaling pathways.

- Antimicrobial Effects : The compound has shown potential antimicrobial activity against certain bacterial strains.

- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in metabolic processes.

The mechanisms through which this compound exerts its effects include:

- Inhibition of STAT3 Signaling : Similar to other azetidine derivatives, it may inhibit the STAT3 pathway, which is often constitutively activated in various cancers .

- Cell Membrane Permeability : The presence of the carboxylic acid group can affect the compound's ability to permeate cell membranes, influencing its overall bioactivity .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study assessing the anticancer properties of azetidine derivatives, this compound was tested against MDA-MB-231 breast cancer cells. The results indicated that at concentrations between 1–10 μM, the compound exhibited significant cytotoxicity, with an IC50 value comparable to established anticancer agents . However, the presence of the carboxylate group was noted to limit cellular uptake, suggesting that modifications might enhance its efficacy .

Table 2: IC50 Values for Related Compounds

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| This compound | 5.4 | STAT3 Inhibition |

| Azetidine derivative A | 2.4 | STAT3 Inhibition |

| Azetidine derivative B | 0.52 | Enhanced potency |

特性

IUPAC Name |

1-(dimethylcarbamoyl)azetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c1-8(2)7(12)9-3-5(4-9)6(10)11/h5H,3-4H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLXCOCUPFFBNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CC(C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。